

Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Cat. No.: B112904

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Disclaimer: Specific, experimentally-derived spectral data for **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** is not readily available in publicly accessible databases as of the time of this report. The following structural analysis and data are based on established principles of organic chemistry and spectroscopy, and on data from closely related structural analogs. The presented values for NMR and mass spectrometry are therefore predicted and should be confirmed by experimental analysis.

Introduction

(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The molecule incorporates a piperidine scaffold, a common motif in pharmacologically active compounds, functionalized with a primary aminomethyl group at the C2 position. The nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective chemical transformations at the primary amine. The defined (R)-stereochemistry at the C2 position is crucial for developing enantiomerically pure pharmaceuticals, where stereoisomers can exhibit vastly different biological activities. This guide provides a detailed overview of its structural properties, predicted spectral data, and standard experimental protocols for its analysis.

General and Physicochemical Properties

The fundamental properties of the compound are summarized below.

Property	Value	Citation(s)
IUPAC Name	tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate	[1]
Synonyms	(R)-2-Aminomethyl-1-N-Boc-piperidine	[2]
CAS Number	683233-14-9	[1] [2]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1] [2]
Molecular Weight	214.30 g/mol	[1] [2]
Physical Form	Solid	
Storage Temperature	2-8°C	

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. These predictions are based on the analysis of similar N-Boc protected piperidine structures.[\[3\]](#)[\[4\]](#)

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Notes
~ 4.05 - 3.90	m	1H	H2 (CH-CH ₂ NH ₂)	Broad signal due to rotamers and proximity to nitrogen.
~ 3.85	d	1H	H6 (N-CH _a Hb)	Equatorial proton, deshielded by Boc group.
~ 3.20 - 3.05	m	2H	H7 (CH ₂ -NH ₂)	Protons of the aminomethyl group.
~ 2.80	t	1H	H6 (N-CHaHb)	Axial proton.
~ 1.80 - 1.40	m	6H	H3, H4, H5	Overlapping signals of the piperidine ring methylene protons.
1.46	s	9H	Boc (-C(CH ₃) ₃)	Characteristic sharp singlet for the tert-butyl group.
~ 1.30	br s	2H	-NH ₂	Broad singlet for the primary amine protons, exchangeable with D ₂ O.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm)	Assignment	Notes
~ 155.0	Carbonyl (C=O) of Boc	Typical range for a carbamate carbonyl.
~ 79.5	Quaternary Carbon of Boc	$\text{C}(\text{CH}_3)_3$
~ 53.0	C_2 ($\text{CH}-\text{CH}_2\text{NH}_2$)	Chiral center carbon.
~ 45.0	C_7 ($\text{CH}_2\text{-NH}_2$)	Aminomethyl carbon.
~ 40.0	C_6 ($\text{N}-\text{CH}_2$)	Methylene carbon adjacent to the Boc-protected nitrogen.
~ 28.5	Methyls of Boc	$-\text{C}(\text{CH}_3)_3$
~ 29.0, 25.0, 20.0	$\text{C}_3, \text{C}_4, \text{C}_5$	Piperidine ring methylene carbons.

Predicted Mass Spectrometry Data (ESI-MS)

Mass spectrometry of N-Boc protected amines typically shows characteristic fragmentation patterns involving the loss of the protecting group.[\[5\]](#)

m/z (amu)	Ion Species	Fragmentation Pathway
215.18	$[\text{M}+\text{H}]^+$	Protonated molecular ion.
159.12	$[\text{M}+\text{H} - \text{C}_4\text{H}_8]^+$ or $[\text{M}-56+\text{H}]^+$	Loss of isobutylene from the Boc group.
115.12	$[\text{M}+\text{H} - \text{C}_5\text{H}_8\text{O}_2]^+$ or $[\text{M}-100+\text{H}]^+$	Loss of the entire Boc group (as CO_2 + isobutylene).

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are standard protocols for the structural analysis of **(R)-2-(Aminomethyl)-1-N-Boc-piperidine**.

NMR Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.
- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
 - ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse zg30.
 - Scans: 16-64.
 - Relaxation Delay: 2.0 seconds.
 - Spectral Width: -2 to 12 ppm.
 - ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Scans: 1024-4096, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: -5 to 220 ppm.
 - Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.

Mass Spectrometry (LC-MS)

- Objective: To confirm the molecular weight and analyze the fragmentation pattern.
- Methodology:

- Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.
- Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source coupled to a liquid chromatography system.
- LC Conditions:
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
 - Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min.
- MS Conditions:
 - Ionization Mode: Positive ESI.
 - Scan Range: m/z 50-500 for full scan.
 - MS/MS Analysis: Perform a product ion scan of the precursor ion $[M+H]^+$ (m/z 215.18). Optimize collision energy (e.g., 10-40 eV) to induce fragmentation.[\[5\]](#)

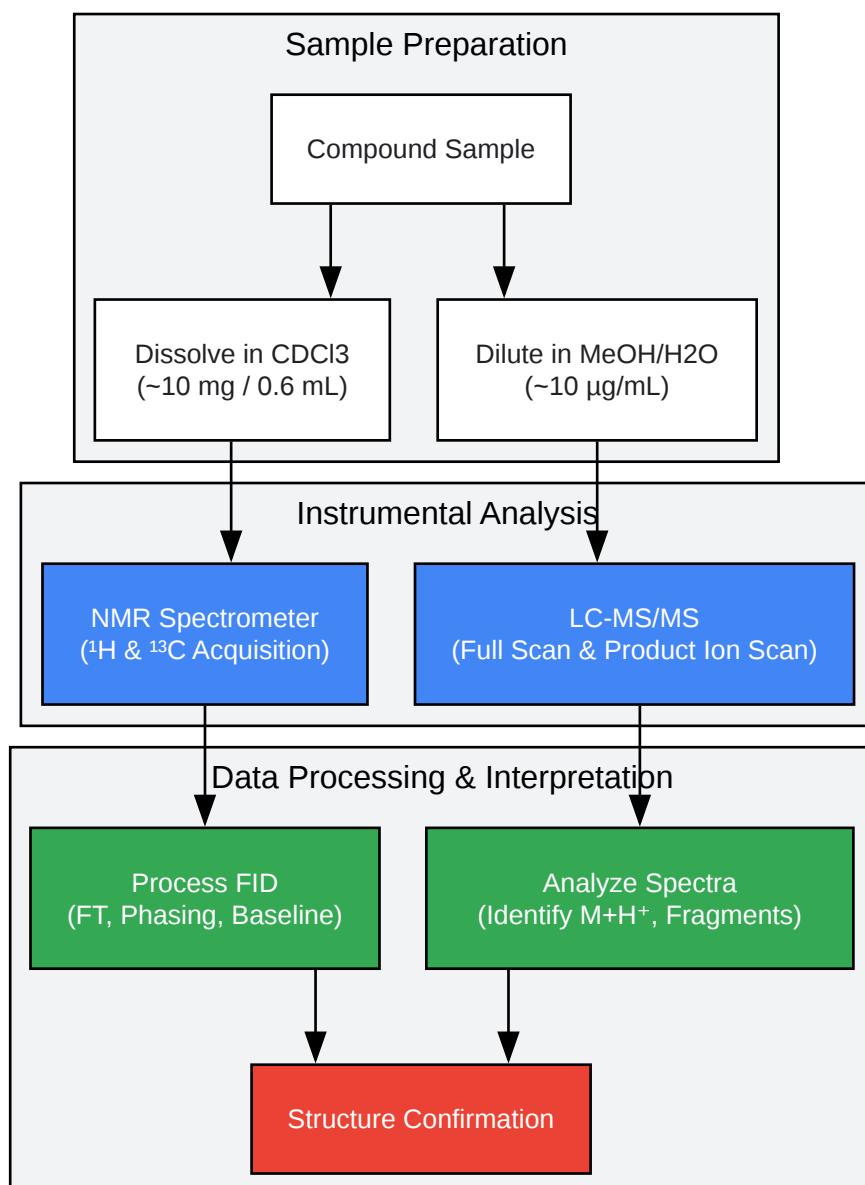
Representative Synthesis Protocol

- Objective: To provide a representative synthetic route starting from a commercially available precursor, (R)-2-(aminomethyl)piperidine.
- Reaction: Boc-protection of (R)-2-(aminomethyl)piperidine.
- Procedure:
 - Dissolve (R)-2-(aminomethyl)piperidine dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
 - Cool the solution to 0°C in an ice bath.

- Add sodium hydroxide (2.2 eq) to basify the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc_2O) (1.1 eq) in dioxane.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the title compound.

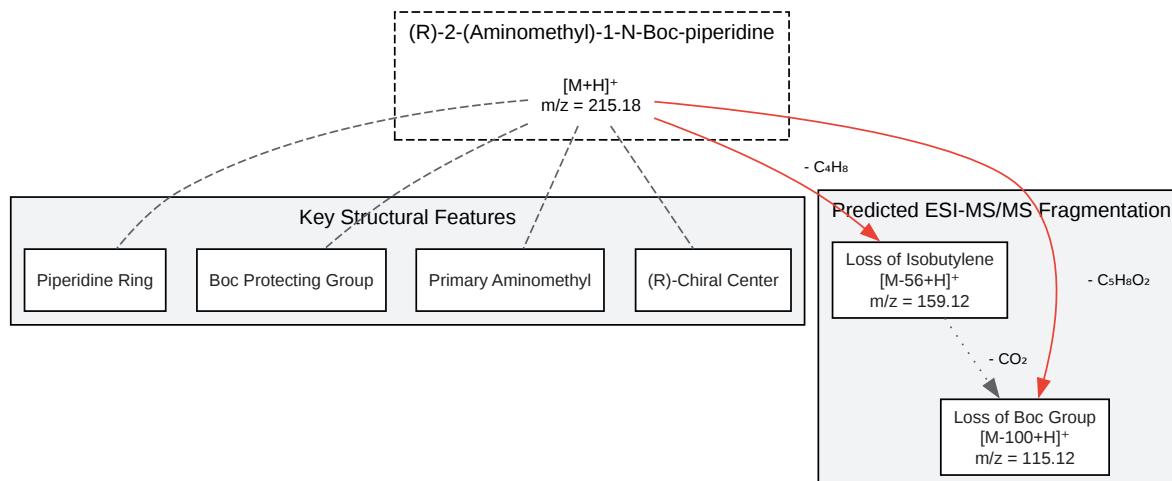
Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the analysis of this compound.



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Caption: Workflow for the structural characterization of the title compound.



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Caption: Key structural features and predicted mass spectrometry fragmentation.

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